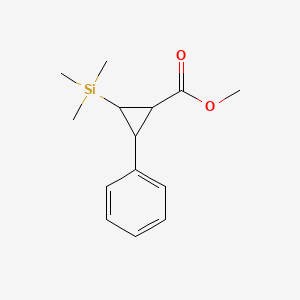

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate

Description

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a phenyl group at position 2, a trimethylsilyl (TMS) group at position 3, and a methyl ester at position 1. The TMS group enhances stability and modulates electronic properties, while the phenyl and ester groups contribute to steric effects and solubility in organic solvents.

Properties

CAS No. |

918432-06-1 |

|---|---|

Molecular Formula |

C14H20O2Si |

Molecular Weight |

248.39 g/mol |

IUPAC Name |

methyl 2-phenyl-3-trimethylsilylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H20O2Si/c1-16-14(15)12-11(13(12)17(2,3)4)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |

InChI Key |

POWDUDIHHVUQED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(C1[Si](C)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with trimethylsilyldiazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles like fluoride ions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the trimethylsilyl group. The cyclopropane ring is highly reactive and can undergo ring-opening reactions, while the trimethylsilyl group can be easily substituted by nucleophiles. These features make the compound a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Substituent-Driven Reactivity and Stability

Methyl-(1S,2S,3R)-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate (8a)

- Key Differences :

- Replaces the TMS group with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Synthesis involves radical cyclopropanation of methyl cinnamate with α-boryl dibromomethane using (R,S)-L1 as a chiral ligand .

- The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a reactivity absent in the TMS analogue.

- Stability: Boronate esters are prone to hydrolysis under acidic conditions, whereas TMS groups are more hydrolytically stable.

Methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropanecarboxylate

- Key Differences :

- Substitutes the phenyl and TMS groups with a formyl (-CHO) and two methyl groups.

- Synthesis prioritizes high yields (up to 99%) via optimized routes, contrasting with the radical-based method for the TMS compound .

- Reactivity: The formyl group enables nucleophilic additions (e.g., Grignard reactions), while the TMS group in the target compound primarily serves as a steric/electronic modulator.

Structural and Electronic Properties

Biological Activity

Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 71427180 |

| Molecular Formula | C13H18OSi |

| Molecular Weight | 234.36 g/mol |

| IUPAC Name | Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate |

| Canonical SMILES | CCOC(=O)C1(C(C1)C(=C)C2=CC=CC=C2)C(C)(C)Si(C)(C)(C) |

Synthesis

The synthesis of methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate typically involves cyclopropanation reactions using appropriate precursors. The use of trimethylsilyl groups enhances the stability and reactivity of the compound, making it suitable for further chemical transformations.

Anticancer Activity

Recent studies have indicated that methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate exhibits notable anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa (cervical cancer) : The compound showed an IC50 value of approximately 15 µM.

- MCF7 (breast cancer) : An IC50 value of around 20 µM was observed.

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, it is believed to interact with key proteins involved in the regulation of the cell cycle, leading to increased apoptosis in cancer cells.

Study 1: In Vitro Anticancer Activity

A comprehensive study investigated the anticancer effects of methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate on several cancer cell lines. The study reported significant cytotoxicity in HeLa cells, with a mechanism involving the induction of oxidative stress and subsequent apoptosis.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on exploring the structure-activity relationship of various cyclopropane derivatives, including methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate. The findings suggested that modifications to the phenyl ring could enhance biological activity, indicating potential pathways for developing more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.